1-Chloro-3,3-dimethyl-2-butyl ketone
Description
Significance of Alpha-Halogenated Ketones as Synthetic Intermediates and Reagents
Alpha-halogenated ketones, a class of organic compounds to which 1-chloro-3,3-dimethyl-2-butyl ketone belongs, are highly valued as versatile synthetic intermediates and reagents. The presence of a halogen atom on the carbon adjacent to the carbonyl group makes them reactive towards a variety of nucleophiles. This reactivity allows for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. Their utility is demonstrated in a wide range of reactions, including nucleophilic substitution, elimination, and the formation of heterocyclic compounds.
Scope of Academic Research on Chlorinated Ketones: Bridging Synthesis, Reactivity, and Applications
Academic research into chlorinated ketones, including this compound, encompasses a broad spectrum of activities from developing novel synthetic methodologies to exploring their reactivity and expanding their applications. A primary focus of research is the synthesis of these compounds with high purity and yield. For instance, the industrial production of this compound is primarily achieved through the direct chlorination of pinacolone (B1678379) (3,3-dimethyl-2-butanone). guidechem.com This process, however, can lead to the formation of polychlorinated byproducts. guidechem.com Consequently, research efforts are directed towards optimizing reaction conditions, such as employing low temperatures and specific solvents, to enhance the selectivity for the desired monochlorinated product. guidechem.com
The reactivity of chlorinated ketones is another major area of investigation. Their role as intermediates in the synthesis of complex molecules is well-documented. A notable application of this compound is its use as a key precursor in the production of the fungicide diniconazole. guidechem.com It is also utilized in the synthesis of other triazole compounds that exhibit a range of biological activities. chemicalbook.com The reaction of this compound with 4-hydroxybiphenyl to form 1-(4'-phenyl-phenoxy)-3,3-dimethylbutan-2-one further illustrates its utility as a reactive intermediate in organic synthesis. prepchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| CAS Number | 13547-70-1 |
| Appearance | Clear, slightly yellow liquid |
| Boiling Point | 170-173 °C |
| Density | 1.025 g/mL at 25 °C |
| Melting Point | -13 °C |
| Flash Point | 153 °F |
| Refractive Index | 1.442 |
Data sourced from references chemicalbook.comchemeo.comguidechem.comnist.govsielc.com
Synonyms for this compound
| Synonym |
| 1-Chloropinacolone |
| tert-Butyl chloromethyl ketone |
| α-Chloropinacolone |
| Chloromethyl tert-butyl ketone |
| 1-chloro-3,3-dimethylbutan-2-one |
Data sourced from references chemeo.comguidechem.comnist.govsielc.com
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Cl2O/c1-12(2,3)9(7-14)11(16)10(8-15)13(4,5)6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAOCFWHMESHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCl)C(=O)C(CCl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721200 | |
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106993-42-4 | |
| Record name | 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Chloro 3,3 Dimethyl 2 Butyl Ketone and Analogues
Direct Halogenation Strategies
Direct halogenation of the α-carbon of a ketone is a primary method for the synthesis of α-haloketones. The regioselectivity of this reaction is a critical aspect, particularly for unsymmetrical ketones.
Regioselective Alpha-Chlorination of Ketonic Substrates
The α-chlorination of ketones can be achieved under acidic conditions, which proceeds through an enol intermediate. libretexts.org For an unsymmetrical ketone like 3,3-dimethyl-2-butanone (pinacolone), the enol can form on either the methyl or the tert-butyl side. Due to steric hindrance from the tert-butyl group, the enol preferentially forms on the less substituted methyl side, leading to the desired 1-chloro-3,3-dimethyl-2-butyl ketone. pitt.edu
The reaction of ketones with copper (II) chloride is a method that provides selective chlorination at the more highly substituted α-carbon. pitt.edu Conversely, to achieve chlorination at the less substituted carbon, as in the case of this compound, the reaction often involves the formation of a kinetic enolate. pitt.edu This can be accomplished using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a chlorine source. pitt.edu
Catalytic Approaches in Alpha-Chlorination
Catalytic methods offer milder reaction conditions and improved selectivity. N-chlorosuccinimide (NCS) is a widely used reagent for the α-chlorination of ketones. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by various means, including acids, bases, or photochemically. nih.govmdpi.comresearchgate.net
Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds. mdpi.comresearchgate.netorganic-chemistry.org Chiral amines, for instance, can catalyze the reaction between a ketone and a chlorine source like NCS to produce optically active α-chloroketones. mdpi.comorganic-chemistry.org
Sodium hypochlorite (B82951) (NaOCl), commonly known as bleach, can also be employed for the oxidation of secondary alcohols to ketones and can further react to chlorinate the α-position. youtube.comyoutube.commdpi.comacsgcipr.org The reaction conditions, particularly pH, are crucial in determining the outcome. youtube.comresearchgate.net In some cases, a phase-transfer catalyst is used to facilitate the reaction between the aqueous hypochlorite and the organic substrate. researchgate.net
| Catalyst/Reagent | Substrate | Product | Key Features |
| N-Chlorosuccinimide (NCS) | Ketones, Aldehydes | α-Chloroketones, α-Chloroaldehydes | Versatile chlorinating agent, can be used in radical and electrophilic additions. organic-chemistry.org |
| Sodium Hypochlorite (NaOCl) | Secondary Alcohols, Ketones | Ketones, α-Chloroketones | Inexpensive and green reagent, produces NaCl as a byproduct. mdpi.comacsgcipr.org |
| Organocatalysts (e.g., chiral amines) | Aldehydes, Ketones | Enantiomerically enriched α-chlorocarbonyls | Enables asymmetric synthesis, providing access to chiral building blocks. mdpi.comorganic-chemistry.org |
Oxidative Chlorination Protocols and Their Mechanisms
Oxidative chlorination involves the simultaneous oxidation and chlorination of a substrate. For instance, the oxidation of a secondary alcohol to a ketone can be followed by in-situ chlorination of the α-position. Reagents like chloramine-T have been studied for the oxidation of ketones, where halogenation is a postulated step in the mechanism under acidic conditions. niscpr.res.in
The mechanism for the oxidation of secondary alcohols with hypochlorite can proceed through different pathways. youtube.com One proposed mechanism involves the formation of an organic hypochlorite intermediate, which then undergoes elimination of hydrogen chloride to form the ketone. youtube.com Another possibility is the direct abstraction of a hydride from the α-position. youtube.com The reaction of ketones with chlorinating agents under acidic conditions is believed to proceed through an enol intermediate, which then attacks the electrophilic chlorine source. libretexts.org
Convergent and Divergent Synthetic Routes
Besides direct halogenation, other synthetic strategies can be employed to construct the this compound framework.
Chain Elongation from Carboxylic Acid Esters via Ylide Intermediates
A powerful method for the synthesis of α-chloroketones from carboxylic acid esters involves a one-carbon chain extension using a sulfoxonium ylide. google.comnih.gov This approach provides a safer alternative to the use of diazomethane. nih.gov The reaction of a methyl ester with dimethylsulfoxonium methylide generates a β-keto dimethylsulfoxonium ylide. nih.gov Subsequent treatment of this intermediate with hydrogen chloride leads to the formation of the corresponding α-chloroketone with the loss of dimethyl sulfoxide (B87167) (DMSO). nih.gov
This methodology is particularly valuable for preparing α-chloroketones from readily available esters, offering a convergent route to the target molecule.
Derivations from Butanone Precursors and Related Alkylated Ketones
Butanone and its derivatives can serve as starting materials for the synthesis of this compound and its analogues. The synthesis would involve the alkylation of the butanone enolate. However, controlling the regioselectivity of alkylation in unsymmetrical ketones like butanone presents a significant challenge. nih.govnih.gov
To synthesize the 3,3-dimethyl-2-butanone (pinacolone) precursor, a pinacol (B44631) rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol) is a classic method. orgsyn.orgmsu.edu Once pinacolone (B1678379) is obtained, direct α-chlorination as described in section 2.1 can be performed to yield the final product.
Asymmetric Synthesis and Enantioselective Catalysis
The direct, enantioselective α-chlorination of ketones and related carbonyl compounds represents a formidable challenge in synthetic chemistry. The primary approach involves the reaction of a ketone enol or enolate equivalent with an electrophilic chlorine source in the presence of a chiral catalyst. The catalyst's role is to create a chiral environment that biases the approach of the chlorinating agent to one face of the prochiral enol or enolate, resulting in the preferential formation of one enantiomer of the α-chloro ketone.
Significant progress in the asymmetric α-chlorination of carbonyl compounds has been driven by the development of sophisticated chiral catalysts. These catalysts can be broadly categorized into organocatalysts and, to a lesser extent, metal-based systems.
Organocatalysts: A variety of small organic molecules have been successfully employed as catalysts.
Amine-based Catalysts: Pioneering work by MacMillan and others demonstrated the efficacy of chiral secondary amines, such as imidazolidinone derivatives, in catalyzing the α-chlorination of aldehydes via enamine catalysis. organic-chemistry.orgprinceton.edu This strategy involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then reacts enantioselectively with an electrophilic chlorine source like a perchlorinated quinone. organic-chemistry.orgprinceton.edu While initially developed for aldehydes, the principles of enamine catalysis have been extended to ketones.
Thiourea-based Catalysts: Chiral bifunctional thiourea (B124793) catalysts have emerged as powerful tools. These catalysts can activate both the nucleophile (ketone) and the electrophile through hydrogen bonding interactions. A recent mechanistically distinct approach utilizes a chiral thiourea catalyst in a phase-transfer system for the nucleophilic α-chlorination of α-keto sulfonium (B1226848) salts using sodium chloride (NaCl) as the chlorine source. nih.govresearchgate.net This method provides access to highly enantioenriched acyclic α-chloro ketones. nih.gov
Cinchona Alkaloid Derivatives: Hybrid amide-based Cinchona alkaloids have proven to be highly effective catalysts for the enantioselective phase-transfer α-chlorination of β-keto esters. nih.govacs.org Using as little as 0.5 mol% of the catalyst, excellent yields (up to 99%) and high enantiomeric excess (up to 97% ee) have been achieved with N-chlorosuccinimide (NCS) as the chlorine source. acs.org
2-Aminobenzimidazole (B67599) Derivatives: Chiral 2-aminobenzimidazole derivatives have been shown to catalyze the enantioselective α-chlorination of 1,3-dicarbonyl compounds, achieving moderate enantioselectivity with chlorinating agents like NCS. mdpi.com
The table below summarizes the performance of various organocatalysts in the asymmetric α-chlorination of different carbonyl substrates.
| Catalyst Type | Substrate | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee %) |
| Imidazolidinone | Aldehydes | Perchloroquinone | High | up to 92% |
| Chiral Thiourea | α-Keto Sulfonium Salts | NaCl | High | Excellent |
| Cinchona Alkaloid | β-Keto Esters | NCS | up to 99% | up to 97% |
| 2-Aminobenzimidazole | 1,3-Dicarbonyls | NCS | High | up to 50% |
Understanding the mechanism of enantioinduction is crucial for the rational design of more efficient and selective catalysts. The mechanism varies depending on the catalyst and reaction type.
For acid-catalyzed halogenation, the reaction is understood to proceed through the rate-determining formation of an enol intermediate. missouri.edulibretexts.org Kinetic studies show that the reaction rate is dependent on the concentrations of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the subsequent reaction of the enol with the halogen is fast. missouri.edu
In aminocatalysis , the reaction of a chiral secondary amine catalyst with a carbonyl compound generates a chiral enamine. The stereoselectivity is governed by the facial bias imposed by the catalyst's chiral scaffold, which directs the electrophilic chlorinating agent to one side of the enamine double bond. organic-chemistry.orgprinceton.edu Mechanistic investigations into the aminocatalytic α-chlorination of aldehydes have revealed that the reaction can proceed through competing pathways involving neutral or charged intermediates. nih.gov The use of solvents like hexafluoroisopropanol can stabilize charged iminium ion intermediates, shifting the reaction to a more selective pathway and preventing side reactions that erode enantioselectivity. nih.gov
For Cinchona alkaloid-catalyzed reactions, it is proposed that the catalyst functions as a nucleophile, reacting with the electrophilic chlorine source (e.g., NCS) to generate a chiral electrophilic chlorine-transfer reagent in situ. researchgate.net This newly formed chiral reagent then delivers the chlorine atom to the nucleophilic enolate in an enantioselective manner.
In the case of chiral thiourea-catalyzed nucleophilic chlorination , DFT calculations and experimental studies suggest that multiple non-covalent interactions, such as hydrogen bonding between the thiourea catalyst and the substrate, are critical for achieving high enantioinduction during the carbon-chlorine bond formation. researchgate.net The catalyst effectively acts as a chiral anion-binding agent within a phase-transfer system. nih.gov
Deracemization is an elegant strategy for converting a racemic mixture into a single enantiomer, ideally in quantitative yield. For α-substituted ketones, including α-halogenated ones, traditional methods are often challenging. A conceptually novel and powerful approach involves a catalytic α-deracemization enabled by photoredox catalysis. nih.govresearchgate.net
This strategy overcomes the principle of microscopic reversibility, which often hampers simple deprotonation/enantioselective protonation cycles. nih.gov The process involves two key steps:
Photoredox-Mediated Deprotonation: A photocatalyst, upon excitation by visible light, engages in a single electron transfer (SET) with the ketone. This is followed by a hydrogen atom transfer (HAT) with an amine base, effectively generating a prochiral enolate from the racemic α-substituted ketone. nih.gov
Enantioselective Protonation: The same chiral photocatalyst that initiated the redox process is responsible for controlling the subsequent stereoselective protonation of the enolate, delivering a proton to one of its two faces preferentially. nih.gov
This light-driven deracemization couples a photoredox deprotonation with a stereocontrolled protonation, providing a general blueprint for the deracemization of α-substituted carbonyl compounds. nih.gov This method has been successfully applied to pyridylketones, achieving up to 97% enantiomeric excess, and represents a state-of-the-art strategy applicable to the deracemization of racemic this compound and related α-halo ketones. nih.gov
Elucidation of Reactivity Profiles and Reaction Mechanisms of 1 Chloro 3,3 Dimethyl 2 Butyl Ketone
Fundamental Reactivity of the Alpha-Chloroketone Moiety
The inherent reactivity of the alpha-chloroketone functional group in 1-Chloro-3,3-dimethyl-2-butyl ketone governs its participation in a range of fundamental organic transformations.
Alpha-haloketones are recognized as potent alkylating agents due to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the electrophilicity of the alpha-carbon. This makes the carbon atom bearing the chlorine susceptible to attack by various nucleophiles, leading to nucleophilic substitution reactions. The general mechanism for these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the electrophile, the strength of the nucleophile, the nature of the leaving group, and the polarity of the solvent.
In the case of this compound, the substitution reaction involves the displacement of the chloride ion by a nucleophile. The bulky tert-butyl group adjacent to the carbonyl may influence the reaction pathway.
Table 1: Factors Influencing Nucleophilic Substitution Pathways
| Factor | S(_N)1 Favored | S(_N)2 Favored |
| Electrophile Structure | Tertiary > Secondary | Primary > Secondary |
| Nucleophile Strength | Weak nucleophiles | Strong nucleophiles |
| Leaving Group Ability | Good leaving groups | Good leaving groups |
| Solvent | Polar protic | Polar aprotic |
This table provides a general overview of the factors that determine whether a nucleophilic substitution reaction will proceed via an S(_N)1 or S(_N)2 mechanism.
The hydrogen atoms on the carbon adjacent to a carbonyl group, known as alpha-hydrogens, exhibit enhanced acidity. This is due to the ability of the carbonyl group to stabilize the resulting conjugate base (enolate) through resonance. In this compound, the presence of the electron-withdrawing chlorine atom further increases the acidity of the alpha-hydrogen on the chloromethyl group.
This acidity is a key factor in the Favorskii rearrangement, a characteristic reaction of alpha-halo ketones with a base. wikipedia.orgadichemistry.comddugu.ac.in The reaction typically proceeds through the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative. wikipedia.orgadichemistry.com For acyclic alpha-halo ketones, this rearrangement leads to the formation of branched carboxylic acids or their derivatives. ddugu.ac.in
The generally accepted mechanism for the Favorskii rearrangement is as follows:
A base abstracts an acidic alpha-proton from the carbon not bearing the halogen, forming an enolate.
The enolate undergoes an intramolecular S(_N)2 reaction, displacing the halide to form a cyclopropanone intermediate.
A nucleophile (such as hydroxide (B78521) or alkoxide) attacks the carbonyl carbon of the cyclopropanone.
The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form the most stable carbanion.
Protonation of the carbanion yields the final rearranged product.
The carbonyl group in this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to a wide array of addition reactions. Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily add to the carbonyl carbon. youtube.comlibretexts.orgmsu.edulibretexts.org The reaction with a Grignard reagent, for instance, would proceed via nucleophilic addition to the carbonyl group to form a tertiary alcohol after an acidic workup.
The general mechanism for the reaction of a Grignard reagent with a ketone involves:
Nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.
Formation of a tetrahedral alkoxide intermediate.
Protonation of the alkoxide in a subsequent workup step to yield the alcohol.
It is important to note that the presence of the acidic alpha-hydrogen and the electrophilic alpha-carbon can lead to competing side reactions when strong, basic nucleophiles like Grignard reagents are used.
Advanced Derivatization Reactions
Building upon its fundamental reactivity, this compound can be transformed into a variety of more complex molecules through advanced derivatization reactions.
In multi-step syntheses, it is often necessary to protect the reactive carbonyl group to prevent unwanted side reactions. A common method for protecting ketones is the formation of acetals (or ketals). This is typically achieved by reacting the ketone with an alcohol or a diol in the presence of an acid catalyst. learncbse.in The reaction is reversible and is driven to completion by removing the water formed during the reaction. organic-chemistry.org
The formation of an acetal from an alpha-haloketone like this compound would proceed through the following general steps:
Protonation of the carbonyl oxygen by the acid catalyst to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol on the carbonyl carbon to form a hemiacetal.
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of water to form an oxonium ion.
Attack by a second molecule of the alcohol on the oxonium ion.
Deprotonation to yield the acetal and regenerate the acid catalyst.
Table 2: Common Reagents for Acetal Formation
| Carbonyl Compound | Alcohol/Diol | Acid Catalyst |
| Aldehyde/Ketone | Methanol, Ethanol | HCl, H(_2)SO(_4), p-TsOH |
| Aldehyde/Ketone | Ethylene (B1197577) Glycol | HCl, H(_2)SO(_4), p-TsOH |
This table lists common reagents used for the protection of carbonyl groups as acetals.
Imines, also known as Schiff bases, are formed by the reaction of aldehydes or ketones with primary amines. masterorganicchemistry.comthieme-connect.de This reaction is also typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.com The formation of an imine from this compound would introduce a carbon-nitrogen double bond in place of the carbonyl group.
The general mechanism for imine formation involves:
Nucleophilic attack of the primary amine on the carbonyl carbon.
Proton transfer from the nitrogen to the oxygen to form a carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of water to form an iminium ion.
Deprotonation of the nitrogen to yield the imine.
Imines derived from alpha-haloketones can serve as "masked" equivalents of the parent ketone. This strategy allows for chemical transformations to be performed on other parts of the molecule that might not be compatible with the reactive alpha-haloketone functionality. The imine can later be hydrolyzed back to the ketone under acidic conditions.
Reductive Dehalogenation Pathways
The reductive dehalogenation of α-halo ketones like this compound involves the removal of the halogen atom to form enolates. wikipedia.orgwikipedia.org These reactive intermediates can then participate in various subsequent reactions. The reduction can be achieved using both one-electron and two-electron reducing agents.
The specific pathway of the reduction is dependent on the reducing agent employed. For instance, the use of certain reducing agents can lead to the formation of the parent ketone, 3,3-dimethyl-2-butanone (pinacolone). In other cases, the intermediate enolate can be trapped by electrophiles, leading to a variety of functionalized products. wikipedia.org
The process of reductive dehalogenation is a valuable synthetic tool as it allows for the site-specific generation of enolates. wikipedia.org This is particularly useful for controlling the regioselectivity of subsequent reactions such as alkylation, aldol (B89426) condensations, and Michael additions. wikipedia.org
| Reagent Type | Potential Products | Reaction Intermediate |
| One-electron reducing agents | Parent ketone, Dimerization products | Radical anion |
| Two-electron reducing agents | Parent ketone, Electrophilically-trapped products | Enolate |
Conversion to Olefinic Systems (e.g., via Hydrazine Treatment)
α-Halo ketones can be transformed into alkenes through treatment with hydrazine. wikipedia.org This reaction is a variation of the Wolff-Kishner reduction, which typically reduces ketones to alkanes. weebly.comlibretexts.orglibretexts.org In the case of α-substituted ketones, such as this compound, treatment with hydrazine in a basic medium under heating can lead to the formation of an olefin. quimicaorganica.org
The mechanism is analogous to the Wolff-Kishner reaction, beginning with the formation of a hydrazone. libretexts.orgquimicaorganica.org Subsequent deprotonation and elimination of nitrogen gas result in the formation of a vinylic anion, which is then protonated to yield the final olefinic product. quimicaorganica.org
This transformation is distinct from the Wharton reaction, which converts α,β-epoxy ketones to allylic alcohols using hydrazine. wikipedia.orgchemeurope.comsynarchive.com However, the underlying principle of hydrazone formation and subsequent elimination is a shared feature.
| Starting Material | Reagent | Product Type | Key Intermediate |
| This compound | Hydrazine, Base, Heat | Alkene | Hydrazone, Vinylic anion |
Mechanistic Investigations of Specific Transformations
Reformatsky-Type Reactions with Chlorinated Ketones
The Reformatsky reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to produce a β-hydroxy ester. wikipedia.orgnrochemistry.comiitk.ac.inbyjus.com The reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality. wikipedia.org
While the classic Reformatsky reaction utilizes α-halo esters, the principles can be extended to α-halo ketones. In such a Reformatsky-type reaction, this compound would first react with zinc to form a zinc enolate. This enolate would then act as a nucleophile, attacking a carbonyl compound to form a new carbon-carbon bond.
The mechanism involves the oxidative addition of zinc into the carbon-chlorine bond, forming an organozinc intermediate. nrochemistry.combyjus.com This species can exist as a dimer in some cases. wikipedia.orgnrochemistry.com The carbonyl oxygen of the reacting aldehyde or ketone coordinates to the zinc, leading to a six-membered chair-like transition state. wikipedia.orgnrochemistry.com A rearrangement then occurs, forming the carbon-carbon bond. An acidic workup is then required to remove the zinc and yield the final β-hydroxy ketone product. wikipedia.org
| Step | Description |
| 1. Oxidative Addition | Zinc metal inserts into the carbon-chlorine bond of the α-chloro ketone. |
| 2. Enolate Formation | A zinc enolate is formed, potentially existing as a dimer. |
| 3. Coordination | The carbonyl oxygen of an aldehyde or ketone coordinates with the zinc. |
| 4. C-C Bond Formation | A nucleophilic attack from the enolate onto the carbonyl carbon occurs via a transition state. |
| 5. Workup | An acidic workup removes zinc salts to yield the β-hydroxy ketone. |
Radical-Based Alkyl-Alkyl Cross-Coupling Involving Alpha,Beta-Unsaturated Ketone Intermediates
While direct radical-based alkyl-alkyl cross-coupling of this compound is not extensively detailed, related transformations provide insight into potential pathways. Copper-catalyzed cross-coupling reactions of α-chloro ketones with alkylzinc halides have been shown to be effective for introducing primary and secondary alkyl groups adjacent to a carbonyl. organic-chemistry.org These reactions proceed under mild conditions and with good yields. organic-chemistry.org Mechanistic studies suggest a direct substitution with inversion of stereochemistry. organic-chemistry.org
Another relevant area is the chemistry of α,β-unsaturated ketones, which can be intermediates in or products of reactions involving α-chloro ketones. fiveable.melibretexts.org The synthesis of α,β-unsaturated ketones can be achieved from α-halo ketones through dehydrohalogenation. libretexts.org These unsaturated systems are valuable in organic synthesis. organic-chemistry.org
Radical reactions involving α,β-unsaturated ketone intermediates are a subject of ongoing research. For instance, a method for the α-substitution of enones has been developed that proceeds through the formation of α-xanthyl-β-hydroxy ketones, which serve as equivalents of alkenyl radicals. chemrxiv.org This highlights the potential for radical-mediated C-C bond formation at the α-position of unsaturated ketone systems.
Reactions with Electrophilic Halogenating Agents (e.g., Free Chlorine) and Product Formation
The reaction of ketones with electrophilic halogenating agents, such as free chlorine (Cl₂), typically results in the substitution of an α-hydrogen with a halogen. fiveable.menih.gov This reaction, known as α-halogenation, proceeds through an enol or enolate intermediate. fiveable.melibretexts.org
For this compound, the α-carbon is already substituted with a chlorine atom. The other potential site for halogenation is the methyl group of the acetyl moiety. However, the existing chlorine atom is an electron-withdrawing group, which deactivates the molecule towards further electrophilic attack.
The reactivity of halogens follows the trend Cl₂ > Br₂ > I₂. fiveable.me Chlorination can typically occur at room temperature. fiveable.me
| Reaction | Substrate | Reagent | Product |
| α-Halogenation | Ketone | Electrophilic Halogen | α-Halo ketone |
| Preparation of title compound | 3,3-dimethyl-2-butanone | Chlorine gas | This compound |
Theoretical and Computational Chemistry Studies of 1 Chloro 3,3 Dimethyl 2 Butyl Ketone
Electronic Structure and Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. For 1-Chloro-3,3-dimethyl-2-butyl ketone, computational tools are employed to determine its most stable three-dimensional structure and to analyze its electronic characteristics, which are key determinants of its reactivity.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the geometry of molecules like this compound to find the lowest energy conformation, known as the ground state geometry. These calculations can predict key structural parameters.
Table 1: Representative Data from DFT Calculations for Ketones (Note: This table is illustrative of typical data obtained from DFT calculations for ketones and their derivatives.)
| Parameter | Value |
| Calculated Bond Lengths (Å) | |
| C=O | ~1.21 |
| C-Cl | ~1.79 |
| C-C (t-butyl) | ~1.54 |
| Calculated Bond Angles (°) ** | |
| O=C-CH2Cl | ~120 |
| C-C-C (t-butyl) | ~109.5 |
| Calculated Dihedral Angles (°) ** | |
| O=C-C-H | Varies with conformation |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrophilicity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For α-chloroketones like chloroacetone (B47974), a smaller analogue, FMO analysis has been used to predict reactivity. nih.gov Such studies show that the presence of the electronegative chlorine atom influences the energy levels of the frontier orbitals. The global electrophilicity index (ω), calculated from the HOMO and LUMO energies, quantifies the electrophilic character of a molecule. For dihalocarbenes, for example, electrophilicity indices have been calculated to be as high as 3.91 to 4.11 eV, classifying them as superelectrophilic species. nih.gov A similar analysis for this compound would be crucial in predicting its behavior in reactions with nucleophiles.
Table 2: Illustrative Frontier Orbital Data for Ketones from DFT Calculations (Note: Data is based on calculations for analogous ketones like 2-butanone (B6335102) and acetone.) researchgate.net
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Acetone | -7.02 | -0.35 | 6.67 |
| 2-Butanone | -6.81 | -0.40 | 6.41 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
In the case of this compound, an MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, indicating its Lewis basicity and propensity to be attacked by electrophiles. Conversely, the carbonyl carbon and the carbon atom bonded to the chlorine would exhibit positive potential, marking them as electrophilic sites for nucleophilic attack. For the related compound 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, MEP maps have been used to account for chemical reactivity and site selectivity. rsc.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, identifying the transient, high-energy structures known as transition states and the intermediate species that connect reactants to products. This allows for a detailed, step-by-step understanding of the reaction mechanism.
Determination of Transition States and Activation Barriers
A transition state (TS) is the highest energy point along the reaction coordinate between a reactant and a product. The energy difference between the reactants and the transition state is the activation barrier or activation energy (Ea), which is a critical factor in determining the rate of a reaction.
Computational studies on the reactions of α-chloroketones, such as the reaction of chloroacetone with trimethyl phosphite, have successfully located the transition states for competing pathways. nih.gov These calculations revealed that the Perkow pathway, which is kinetically favored, proceeds through a specific transition state leading to an oxaphosphirane intermediate. nih.gov Similarly, studies on the dechlorination of chloroalkanes using metal complexes have utilized DFT to determine the transition states and activation barriers for each step in the catalytic cycle. rsc.org For any proposed reaction of this compound, identifying the transition states would be essential to validate the mechanistic pathway.
Energy Profile Diagrams for Complex Reaction Pathways
An energy profile diagram plots the change in potential energy as a reaction progresses from reactants to products. These diagrams, constructed from computational data, provide a visual summary of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products.
Solvent Effects and Catalytic Cycle Modeling
The reactivity and reaction pathways of this compound can be significantly influenced by the solvent environment. Computational chemistry provides powerful tools to model these solvent effects and to elucidate complex catalytic cycles involving this α-chloro ketone.
Solvent Effects
Computational modeling of solvent effects is crucial for accurately predicting the behavior of this compound in solution. The polarity of the solvent can have a profound impact on reaction rates and equilibria, especially for reactions involving polar transition states. Two primary approaches are used to model these effects: explicit and implicit solvent models.
Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, the computational cost is high and the results can be highly dependent on the number and initial placement of the solvent molecules.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is widely used to study the influence of solvent polarity on conformational equilibria and reaction energetics. For instance, studies on substituted chloroethanes have successfully used PCM to investigate trans/gauche conformational equilibria in various solvents. researchgate.net In the case of this compound, the large tert-butyl group can influence local solvent structure and dynamics, a factor that can be investigated using molecular dynamics simulations with explicit solvent molecules. researchgate.net
The n → π* transition of the carbonyl group in ketones is known to be sensitive to the solvent environment, often exhibiting a hypsochromic (blue) shift in more polar solvents. ucsb.edu This is due to the greater stabilization of the more polar ground state compared to the less polar excited state by the polar solvent. ucsb.edu Computational studies can predict these solvatochromic shifts, providing insight into the electronic structure of the molecule in different media.
Catalytic Cycle Modeling
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the intricate steps of catalytic cycles. For reactions involving this compound, such as transition metal-catalyzed cross-coupling reactions, DFT calculations can elucidate the reaction mechanism, identify key intermediates and transition states, and explain the origins of selectivity. acs.org
A typical catalytic cycle involves several elementary steps, such as oxidative addition, transmetalation, and reductive elimination. acs.org Computational modeling can provide the geometries and energies of the species involved in each step. For example, in a nickel-catalyzed coupling reaction, DFT calculations can help understand the oxidative addition of the C-Cl bond of the α-chloro ketone to the metal center, a crucial step in many catalytic processes. acs.org
Furthermore, computational studies can shed light on competing reaction pathways. For α-haloketones, nucleophilic substitution can compete with other reactions like epoxidation. up.ac.za DFT modeling has been used to compare the activation energies of these competing pathways, revealing that they can be low and comparable. up.ac.za The rotational barrier around the Cα-C(O) bond can also be a rate-determining factor, influencing which pathway is favored. up.ac.za
Interactive Data Table: Calculated Solvent Effects on Acetone n → π Transition*
| Solvent | Dielectric Constant | Experimental λmax (nm) | Calculated λmax (nm) | Solvatochromic Shift (eV) |
| Gas Phase | 1.0 | 279 | - | 0.00 |
| Heptane | 1.9 | 278 | - | +0.02 |
| Chloroform | 4.8 | 277 | - | +0.03 |
| Ethanol | 24.6 | 270 | - | +0.15 |
| Acetonitrile (B52724) | 37.5 | 274 | - | +0.08 |
| Water | 78.4 | 266 | - | +0.22 |
Structure-Reactivity Relationship (SAR) Derivations from Computational Models
Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. Computational models are invaluable in deriving these relationships for compounds like this compound by quantifying various molecular properties.
The reactivity of α-halo ketones is influenced by several structural and electronic factors. The presence of the electronegative chlorine atom at the α-position significantly impacts the reactivity of both the carbonyl group and the α-carbon.
Computational studies on α-halogenated ketones have shown that their reactivity is not solely dictated by the electronegativity of the halogen. Conformational preferences play a crucial role. For a reaction to occur, such as nucleophilic attack at the carbonyl carbon or SN2 displacement of the chloride, there needs to be effective orbital overlap. The preferred conformation of α-halo ketones is often one where the halogen and carbonyl groups are coplanar. However, the reactive conformation may require the C-X bond to be orthogonal to the carbonyl group to allow for optimal orbital overlap. Computational studies suggest that α-chloro and α-bromo ketones are more reactive than α-fluoro ketones because the reactive orthogonal conformation is less disfavored for the larger halogens. beilstein-journals.orgnih.gov
The bulky tert-butyl group in this compound introduces significant steric hindrance around the carbonyl group and the α-carbon. This steric bulk can be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to less hindered ketones. Computational models can quantify this steric effect and predict its impact on reactivity.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related compounds. nih.gov These models use calculated molecular descriptors (e.g., steric parameters, electronic properties like partial charges and orbital energies) as independent variables to build a mathematical relationship with an observed activity, such as a reaction rate constant. For a series of α-chloro ketones, QSAR models could be developed to predict their reactivity in various reactions based on descriptors derived from computational chemistry.
Interactive Data Table: Calculated Properties for SAR of α-Haloacetophenones
| Compound | Halogen | Relative Reactivity (Reduction) | Calculated Dipole Moment (Debye) | LUMO Energy (eV) |
| Acetophenone | H | - | - | - |
| α-Fluoroacetophenone | F | Less reactive | - | - |
| α-Chloroacetophenone | Cl | More reactive | - | - |
| α-Bromoacetophenone | Br | More reactive | - | - |
Advanced Spectroscopic Techniques for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, provide unambiguous evidence for the connectivity and spatial relationships of atoms within 1-Chloro-3,3-dimethyl-2-butyl ketone.
High-Resolution ¹H and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals. A singlet corresponding to the nine equivalent protons of the tert-butyl group would appear in the upfield region, typically around 1.0-1.3 ppm. The chemical shift is influenced by the electron-donating nature of the methyl groups. A second singlet, representing the two protons of the chloromethyl group, is expected to be observed further downfield, likely in the range of 4.0-4.5 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group and the chlorine atom.
The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, four distinct carbon signals are anticipated. The carbonyl carbon (C=O) would resonate at the most downfield position, typically between 200-210 ppm. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of 45-55 ppm. The quaternary carbon of the tert-butyl group would be observed around 40-50 ppm, and the three equivalent methyl carbons of the tert-butyl group would produce a single signal in the upfield region, approximately at 25-30 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | 1.0 - 1.3 (s, 9H) | 25 - 30 |
| -C(CH₃)₃ | - | 40 - 50 |
| -C=O | - | 200 - 210 |
| -CH₂Cl | 4.0 - 4.5 (s, 2H) | 45 - 55 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be expected to show no cross-peaks. This is because there are no protons on adjacent carbons (no vicinal coupling), as the protons of the tert-butyl group and the chloromethyl group are separated by the quaternary carbon and the carbonyl group, respectively.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. A cross-peak would be observed connecting the proton signal of the tert-butyl group to the corresponding methyl carbon signal. Similarly, a cross-peak would link the proton signal of the chloromethyl group to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For this compound, key HMBC correlations would be expected between:
The protons of the tert-butyl group and the quaternary carbon.
The protons of the tert-butyl group and the carbonyl carbon.
The protons of the chloromethyl group and the carbonyl carbon.
These correlations would definitively confirm the connectivity of the tert-butyl group to the carbonyl carbon and the chloromethyl group to the other side of the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electron Ionization (EI) Mass Spectrometry: The EI mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular ion peak (M⁺) would be observed at m/z 134 and 136 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern in EI-MS is often complex due to the high energy of the ionization process. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the tert-butyl group, leading to the formation of a tert-butyl cation (C₄H₉⁺) at m/z 57, which is often the base peak.
Loss of a chlorine radical: Fragmentation resulting in the loss of a chlorine atom (M⁺ - Cl) would produce a peak at m/z 99.
McLafferty rearrangement is not possible for this molecule as it lacks a gamma-hydrogen.
| m/z | Proposed Fragment | Relative Intensity |
|---|---|---|
| 136 | [M+2]⁺ (³⁷Cl isotope) | Low |
| 134 | [M]⁺ (³⁵Cl isotope) | Low |
| 99 | [M-Cl]⁺ | Moderate |
| 57 | [C(CH₃)₃]⁺ | High (often base peak) |
| 49 | [CH₂Cl]⁺ | Moderate |
Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). For this compound, the CI mass spectrum would be expected to show a strong signal at m/z 135 and 137, corresponding to the protonated molecule with ³⁵Cl and ³⁷Cl isotopes, respectively. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion peak in the EI spectrum is weak or absent.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₆H₁₁ClO), the calculated exact mass is 134.0498. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For an aliphatic ketone, this peak is typically observed in the region of 1715-1725 cm⁻¹. The presence of the electron-withdrawing chlorine atom on the alpha-carbon can cause a slight shift to a higher wavenumber (frequency). Other characteristic absorptions would include C-H stretching vibrations for the sp³ hybridized carbons of the tert-butyl and chloromethyl groups just below 3000 cm⁻¹, and C-Cl stretching vibrations, which typically appear in the fingerprint region between 600 and 800 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (sp³) | 2850 - 3000 | Stretching |
| C=O (Ketone) | 1715 - 1725 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show a weak absorption band in the near-ultraviolet region, corresponding to the n → π* electronic transition of the carbonyl group. For saturated ketones, this transition typically occurs around 270-300 nm with a low molar absorptivity (ε < 100). A much stronger π → π* transition would be expected at a shorter wavelength, below 200 nm.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. libretexts.org The spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature in the IR spectrum of a ketone is the strong absorption due to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1710-1740 cm⁻¹ for simple ketones. pg.edu.plmsu.edu For saturated aliphatic ketones, this peak is generally observed around 1715 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of an electron-withdrawing chlorine atom on the alpha-carbon can slightly shift this frequency.
Other significant absorptions include those from the C-H bonds of the alkyl groups. The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org Bending vibrations for these groups give rise to peaks in the fingerprint region (below 1500 cm⁻¹), such as the characteristic C-H bending deformations between 1350 and 1470 cm⁻¹. libretexts.org The C-Cl stretching vibration is also found in the fingerprint region, typically between 600 and 800 cm⁻¹, though it is often weak and can be difficult to assign definitively.
Interactive Data Table: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Strong |
| C=O Stretch | Ketone | ~1715 | Very Strong |
| C-H Bend | CH₃, CH₂ | 1350 - 1470 | Medium |
| C-C-C Asymmetric Stretch | Ketone Backbone | 1100 - 1230 | Strong |
| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Weak |
Note: The exact frequencies can be influenced by the molecular environment and solvent.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the C-C backbone structure and the symmetric vibrations of the tert-butyl group.
Electronic Spectroscopy for Conjugation and Chromophore Characterization
Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is used to characterize chromophores, which are the parts of a molecule that absorb light in the UV-Vis range.
In this compound, the carbonyl group (C=O) acts as the primary chromophore. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to an n → π* (n-to-pi-star) electronic transition. tmv.ac.in This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital of the carbonyl group.
For acyclic saturated ketones, the maximum absorption (λmax) for this transition usually occurs between 270 and 300 nm. tmv.ac.in The intensity of this absorption, represented by the molar absorptivity (ε), is generally low (ε < 100), because the transition is symmetry-forbidden. The presence of the chloro-substituent on the alpha-carbon may cause a slight bathochromic shift (shift to a longer wavelength) of the λmax. Since there are no conjugated double bonds or aromatic rings in the molecule, no strong π → π* transitions are expected at higher wavelengths. spectroscopyonline.com
Interactive Data Table: Electronic Transition Data for this compound
| Chromophore | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| Carbonyl (C=O) | n → π* | 270 - 300 | Low (< 100 L mol⁻¹ cm⁻¹) |
Integration of Spectroscopic Data with Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) is a method that utilizes software to determine the chemical structure of a compound based on its spectroscopic data. acdlabs.comacdlabs.com These systems integrate data from various analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (IR), to generate and rank possible molecular structures. acdlabs.commdpi.com
In the context of this compound, a CASE system would process the experimental data to confirm its structure in a rapid and unbiased manner. acdlabs.com The workflow would typically involve:
Data Input : The molecular formula (C₆H₁₁ClO), obtained from high-resolution mass spectrometry, is entered into the system. acdlabs.com Spectroscopic data, including ¹H and ¹³C NMR, 2D NMR (such as COSY, HSQC, HMBC), and IR spectra, are also loaded. mdpi.comacs.org
Constraint Generation : The software analyzes the input data to generate structural constraints. For example, the strong IR absorption band around 1715 cm⁻¹ would be interpreted by the system as the presence of a saturated ketone functional group. NMR data would define the connectivity of the protons and carbons.
Structure Generation : Based on the molecular formula and the generated constraints, the CASE algorithm constructs all possible isomers that are consistent with the spectroscopic data. acdlabs.com
Ranking and Verification : The system then predicts the spectra for each candidate structure and compares them to the experimental data. The structures are ranked based on the goodness of fit, with the most probable structure being the one whose predicted spectra most closely match the experimental results. mestrelab.com
Modern CASE software, such as ACD/Structure Elucidator, can solve complex structures in a fraction of the time it would take for manual elucidation. acdlabs.com For a relatively simple molecule like this compound, a CASE system would efficiently use the combined spectroscopic data to unequivocally confirm its identity among all possible isomers of C₆H₁₁ClO.
Applications in Advanced Organic Synthesis and Chemical Transformations
Role as Key Intermediates in Specialty Chemical Production
The compound serves as a crucial starting material or intermediate in the industrial production of various specialty chemicals. Its stable product performance and the ease with which it can be stored contribute to its importance in the synthetic industry. reformchem.com
A primary application of 1-Chloro-3,3-dimethyl-2-butyl ketone is its role as a key intermediate in the synthesis of the azole fungicide, Diniconazole. reformchem.com Diniconazole is a conazole fungicide used to systemically control a variety of fungal diseases with both protective and curative action. nih.gov The synthesis pathway leverages the reactive nature of the α-chloroketone to build the more complex fungicide molecule.
Organic building blocks are functionalized molecules that act as the foundational components for constructing larger, more elaborate molecular architectures. sigmaaldrich.comboronmolecular.com Ketones, and particularly α-haloketones, are recognized as fundamental building blocks in organic synthesis, enabling a wide array of chemical transformations. researchgate.netresearchgate.net this compound, with its tert-butyl group providing steric bulk and the reactive chloro-ketone moiety, serves as a valuable precursor for creating complex organic structures in fields like medicinal and materials chemistry. boronmolecular.com The presence of the halogen allows for nucleophilic substitution reactions, while the ketone can undergo additions, reductions, or enolate chemistry, providing multiple pathways for molecular elaboration.
Synthesis of Biologically Relevant Scaffolds
The structural motifs found in this compound are instrumental in constructing scaffolds of significant biological and pharmaceutical relevance.
Alpha-amino ketones are highly valuable synthons due to their importance in medicinal chemistry. researchgate.net The synthesis of α-amino ketones can be achieved from α-haloketones through nucleophilic substitution of the halide with an amine. Following the formation of the α-amino ketone from this compound, further synthetic manipulations can lead to the creation of alpha-amino epoxides. These epoxides are important chiral intermediates in the synthesis of various pharmaceutical agents, including protease inhibitors.
N-acyl-alpha-amino ketones are a class of compounds that have been investigated for their potential biological activities, including antimicrobial properties. nih.gov The synthesis of these derivatives can begin with an α-haloketone like this compound. The general synthetic route involves the initial substitution of the chlorine atom with an amino group, followed by the acylation of the newly introduced amine. This process allows for the introduction of various acyl groups, leading to a library of N-acyl-alpha-amino ketone derivatives for biological screening and drug discovery efforts. nih.govorganic-chemistry.org
Development of Catalytic Systems and Methodologies
The reactivity of the carbon-chlorine bond in this compound makes it a suitable substrate for exploring and optimizing new catalytic reactions. The development of novel catalytic systems is crucial for efficient and selective chemical synthesis. For instance, metal-catalyzed cross-coupling reactions often rely on substrates with reactive handles like a C-Cl bond. This compound can be used to test the efficacy and scope of new catalysts, such as those based on nickel or copper, for C-C bond formation or amination reactions. acs.orgacs.org The development of such methodologies enables the efficient synthesis of diverse and complex molecules under mild conditions. acs.org
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 13547-70-1 | chemeo.comsielc.comnist.gov |
| Molecular Formula | C₆H₁₁ClO | chemeo.comsielc.comnist.gov |
| Molecular Weight | 134.60 g/mol | chemeo.comnist.gov |
| IUPAC Name | 1-chloro-3,3-dimethylbutan-2-one | sielc.comnist.govfishersci.ca |
| Synonyms | 1-Chloropinacolone, tert-Butyl chloromethyl ketone, α-Chloropinacolone | chemeo.comsielc.comnist.gov |
| InChI Key | ULSAJQMHTGKPIY-UHFFFAOYSA-N | chemeo.comsielc.com |
Table 2: Applications in Synthesis
| Application Area | Specific Role | Resulting Compound Class/Product | Source |
| Specialty Chemicals | Key Intermediate | Azole Fungicides (Diniconazole) | reformchem.comnih.gov |
| Complex Molecule Synthesis | Versatile Building Block | Diverse Organic Architectures | researchgate.netresearchgate.net |
| Pharmaceutical Scaffolds | Precursor | Alpha-Amino Epoxides | researchgate.net |
| Pharmaceutical Scaffolds | Precursor | N-Acyl-Alpha-Amino Ketones | nih.govorganic-chemistry.org |
| Catalysis Research | Substrate | Development of new catalytic methods | acs.orgacs.org |
Utilization in Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings typically employ organohalides or triflates as electrophilic partners. wikipedia.orgyoutube.comlibretexts.org this compound, with its α-chloro substituent, represents a potential electrophilic substrate for these transformations. However, a detailed investigation of scientific databases and chemical literature does not yield specific examples or in-depth studies of its participation in these key coupling reactions.
The general mechanism for these palladium-catalyzed reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the electrophile.
Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex. organic-chemistry.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
While aryl and vinyl halides are the most common electrophiles, the reactivity of α-halo ketones in such couplings can be complicated by factors like enolization under basic reaction conditions and competing reaction pathways. The steric hindrance imposed by the bulky tert-butyl group in this compound could also significantly influence its reactivity profile in the oxidative addition step. Without specific research data, its behavior in these catalytic cycles remains speculative.
Asymmetric Transformations and Stereoselective Synthesis
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric transformations aim to create chiral molecules from prochiral substrates with high enantioselectivity. nih.gov
The ketone functional group in this compound is a prochiral center, making it a theoretical candidate for asymmetric reduction to form a chiral chlorohydrin. Asymmetric hydrogenation and transfer hydrogenation, often utilizing ruthenium or rhodium catalysts with chiral ligands, are powerful methods for the enantioselective reduction of ketones. researchgate.net For instance, the asymmetric hydrogenation of other α-chloro ketones, such as α-chloroacetophenone, has been successfully demonstrated to produce optically active chlorohydrins, which are valuable chiral building blocks. nih.gov
A general scheme for the asymmetric reduction of an α-chloro ketone is presented below:
| Reactant | Catalyst System | Product | Enantiomeric Excess (ee) |
| Generic α-Chloro Ketone | Chiral Ru or Rh Complex + H₂ or H-donor | Chiral Chlorohydrin | Typically >90% |
Despite the established success of these methods for other α-chloro ketones, there is no specific research available that details the asymmetric reduction of this compound. The bulky tert-butyl group adjacent to the carbonyl could present a significant steric challenge for the binding of the substrate to the chiral catalyst, potentially affecting both the reactivity and the degree of stereocontrol.
Stereoselective reactions, where one diastereomer is preferentially formed over another, are also fundamental in organic synthesis. masterorganicchemistry.com While the chloromethyl ketone moiety could participate in various stereoselective additions, the literature does not provide specific studies that have utilized this compound to explore such transformations, for example, in stereoselective aldol (B89426) or Grignard reactions where the existing structure would influence the formation of new stereocenters.
Environmental Fate and Mechanistic Degradation Pathways
Abiotic Transformation Processes
Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For 1-Chloro-3,3-dimethyl-2-butyl ketone, these include reactions with naturally occurring minerals, oxidative species, and water.
In anoxic environments, this compound can undergo reductive dechlorination, a process facilitated by zero-valent metals (ZVMs), such as zero-valent iron (ZVI), and certain iron-bearing minerals like pyrite (B73398) and magnetite. dtic.mil This transformation is a key process in natural attenuation and engineered remediation systems. nih.gov
The mechanism involves the transfer of electrons from the metal surface to the chlorinated compound. dtic.mildtic.mil For an α-chloroketone like this compound, the reaction proceeds as follows:
Electron Transfer: The zero-valent metal (e.g., Fe⁰) donates two electrons to the α-chloroketone. This can occur in a single two-electron step or two sequential one-electron steps. dtic.milwikipedia.org
Chloride Elimination: The transfer of electrons to the carbon-chlorine (C-Cl) bond leads to its cleavage, releasing a chloride ion (Cl⁻).
Enolate Formation: The cleavage of the C-Cl bond results in the formation of a highly reactive enolate intermediate. wikipedia.org
Protonation: In the presence of a proton source, such as water, the enolate is rapidly protonated to yield the corresponding dechlorinated ketone, 3,3-dimethyl-2-butanone.
In oxygen-rich environments, oxidative pathways contribute to the degradation of this compound. Strong oxidizing agents, whether naturally present or introduced for remediation, can break down the molecule.
Fenton's Reagent: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, generates highly reactive hydroxyl radicals (•OH). wikipedia.orgyoutube.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants. wikipedia.org The degradation of this compound by Fenton's reagent would proceed through a complex series of radical reactions, likely involving:
Hydrogen abstraction from the carbon backbone.
Addition of hydroxyl radicals to the carbonyl group.
These initial attacks would lead to a cascade of reactions involving dechlorination, carbon-carbon bond cleavage, and the formation of smaller organic intermediates such as carboxylic acids (e.g., pivalic acid, acetic acid) and ultimately mineralization to carbon dioxide and water. spertasystems.comnih.gov The optimal pH for the Fenton reaction is typically acidic, between 3 and 6. stackexchange.com
Permanganate (B83412) (KMnO₄): Potassium permanganate is another strong oxidant used in environmental remediation. While ketones are generally resistant to oxidation compared to aldehydes, strong agents like permanganate can oxidize them. chemguide.co.uk The oxidation of ketones by permanganate is often destructive, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group. chemguide.co.uklibretexts.org For this compound, treatment with hot, concentrated permanganate would likely cleave the molecule, potentially yielding products like pivalic acid (from the tert-butyl side) and further oxidized, chlorinated single-carbon species.
Hydrolysis: this compound can undergo hydrolysis, a reaction with water, to replace the chlorine atom with a hydroxyl (-OH) group. This nucleophilic substitution reaction is typically slow in pure water but can be accelerated under basic conditions. The reaction proceeds via an Sₙ2 mechanism, where a hydroxide (B78521) ion attacks the carbon atom bearing the chlorine, displacing the chloride ion. The product of this reaction is 1-hydroxy-3,3-dimethyl-2-butyl ketone.
Dehydrohalogenation: This elimination reaction involves the removal of a hydrogen halide (HCl) from the molecule to form an alkene. wikipedia.org The process requires a hydrogen atom on a carbon adjacent (in the β-position) to the carbon bearing the halogen. taylorandfrancis.com In the structure of this compound (Cl-CH₂-C(=O)-C(CH₃)₃), the chlorine is on the C-1 carbon. The adjacent carbon, C-2, is a carbonyl carbon and has no hydrogen atoms attached. Therefore, dehydrohalogenation via a β-elimination mechanism is not a viable degradation pathway for this compound.
Enzymatic and Biotic Degradation Mechanisms
Microorganisms have evolved a diverse array of enzymes to break down halogenated organic compounds, which can serve as important pathways for the natural attenuation of contaminants like this compound.
The microbial breakdown of α-chloroketones can proceed through several mechanisms. Research has shown that various microorganisms, including bacteria and fungi (such as Candida, Pichia, and Rhodococcus), can stereospecifically reduce the carbonyl group of α-chloroketones to form the corresponding α-chlorohydrins. nih.govresearchgate.net This biotransformation does not remove the chlorine atom but alters the structure and toxicity of the compound, which may then be susceptible to further degradation.
A more complete degradation pathway involves the enzymatic cleavage of the carbon-chlorine bond. Microbes can utilize chlorinated compounds through either co-metabolism, where the degradation is fortuitous and provides no energy benefit, or by using the compound as a growth substrate. frontiersin.org The initial step is often mediated by dehalogenase enzymes.
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the bioremediation of chlorinated pollutants. nih.govnih.gov Hydrolytic dehalogenases, for example, replace the halogen with a hydroxyl group from water. nih.gov The mechanism for haloalkane dehalogenases typically involves a catalytic triad (B1167595) in the enzyme's active site (e.g., aspartate-histidine-aspartate/glutamate), where a nucleophilic residue (aspartate) attacks the carbon atom bearing the halogen. nih.gov This forms a covalent enzyme-substrate intermediate, which is then hydrolyzed by water to release the corresponding alcohol and regenerate the free enzyme.
Kinetic Isotope Effects (KIEs) are used to probe these enzymatic mechanisms. nih.govcapes.gov.br The chlorine KIE compares the reaction rates of molecules containing the lighter isotope (³⁵Cl) versus the heavier isotope (³⁷Cl). A significant KIE (value different from 1) indicates that the C-Cl bond is being broken in the rate-determining step of the reaction. Studies on the haloalkane dehalogenase from Xanthobacter autotrophicus have measured chlorine KIEs for the dehalogenation of 1-chlorobutane (B31608) and 1,2-dichloroethane, providing insight into the transition state of the C-Cl bond cleavage. nih.gov Such analyses are crucial for understanding how enzymes recognize and degrade compounds like this compound at a molecular level.
Due to the absence of specific research findings on the enzymatic degradation of this compound by haloalkane dehalogenases or Baeyer-Villiger monooxygenases in the public domain, it is not possible to generate a detailed and scientifically accurate article with supporting data tables as requested.
Extensive searches for the environmental fate and mechanistic degradation pathways of this specific compound, particularly focusing on the role of haloalkane dehalogenases and Baeyer-Villiger monooxygenases, did not yield any direct experimental data. The available scientific literature provides general information on the function and substrate range of these enzyme classes, but does not include "this compound" or structurally similar α-chloroketones with a bulky tertiary butyl group among the tested substrates.
While there are studies on the microbial degradation of other chlorinated compounds, including some aromatic ketones, the unique steric hindrance presented by the t-butyl group in "this compound" makes it difficult to extrapolate those findings with scientific accuracy. Without specific research data, any attempt to describe the role of haloalkane dehalogenases and Baeyer-Villiger monooxygenases in its degradation would be purely speculative and would not meet the required standards of a professional and authoritative article.
Therefore, the requested article cannot be generated based on the currently available scientific information. Further experimental research would be needed to elucidate the enzymatic degradation pathways of this compound.
Advanced Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture, allowing for their individual quantification and identification. For a compound like 1-Chloro-3,3-dimethyl-2-butyl ketone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the sample matrix and analytical objectives.
High-performance liquid chromatography is a versatile technique for separating non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method is effective. sielc.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar.
Method development for this compound typically involves a C18 column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase is generally a mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier to ensure good peak shape. sielc.com Phosphoric acid is a common choice, though for applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile modifier like formic acid is used instead. sielc.com The optimization of the mobile phase composition (the ratio of acetonitrile to water) is critical for achieving the desired retention time and separation from other components in a sample mixture. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed for complex samples.
| Parameter | Typical Condition |
| Stationary Phase | Reverse-Phase C18 (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier |
| Acid Modifier | Phosphoric acid (for UV detection) or Formic acid (for MS detection) |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This interactive table summarizes typical HPLC conditions for the analysis of this compound.
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds. Given its structure, this compound is well-suited for GC analysis. The separation is achieved as the vaporized compound is carried by an inert gas (the mobile phase) through a column containing a stationary phase.
A key parameter in GC is the retention index, which helps in the identification of compounds by normalizing retention times to a series of n-alkane standards. For this compound, the Kovats retention index has been experimentally determined on a standard non-polar stationary phase. nih.gov This value is a crucial piece of data for its identification in complex mixtures.
| Parameter | Value | Stationary Phase Basis |
| Kovats Retention Index (I) | 915 | Standard Non-Polar |
This interactive table presents the experimentally determined Kovats retention index for this compound.
Mass Spectrometry-Based Detection
Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method like GC or LC, it provides a high degree of certainty in compound identification, even at trace levels.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of halogenated organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and provides a mass spectrum for each component, which serves as a molecular "fingerprint." The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. The most common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this molecule, this can result in the loss of the chloromethyl radical or the tert-butyl radical.
The primary fragmentation involves the loss of the chloromethyl group to form a stable tert-butyl acylium ion. A secondary major fragment arises from the cleavage of the tert-butyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable tool, particularly when dealing with complex matrices or when derivatization for GC is not desirable. Using an MS-compatible HPLC method, as described in section 8.1.1, allows for the sensitive detection and identification of this compound.
For unambiguous structural confirmation, especially in complex environmental samples or for forensic purposes, advanced mass spectrometry techniques are employed. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The exact mass of this compound (C₆H₁₁ClO) is 134.0498427 Da, which can be precisely measured by HRMS to distinguish it from other compounds with the same nominal mass. nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique can be used to confirm the identity of the fragments observed in a standard GC-MS analysis and to establish fragmentation pathways, which adds another layer of confidence to the identification.
Table of Key Mass Spectrometry Fragments for this compound (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |
| 57 | [C(CH₃)₃]⁺ | Base Peak (100%) |
| 41 | [C₃H₅]⁺ | High |
This interactive table details the major fragments observed in the electron ionization mass spectrum of this compound. nih.gov
Spectroscopic Quantification Methods
While chromatography coupled with mass spectrometry is ideal for identification and quantification, spectroscopic methods, particularly UV-Vis spectroscopy, can be used for quantification, especially for pure samples or in simpler mixtures where interfering substances are not a concern.
UV-Vis Spectroscopy for Concentration Determination in Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for determining the concentration of analytes in solution and for monitoring the progress of chemical reactions over time. sapub.orgthermofisher.com The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For kinetic studies, the concentration of a reactant or product can be monitored continuously by measuring the change in absorbance at a specific wavelength. ntnu.no
This compound, like other ketones, possesses a carbonyl group (C=O) which exhibits a weak n→π* electronic transition in the UV region, typically around 280-300 nm. This absorption band, while of low molar absorptivity, can be effectively used to track the compound's concentration. In a kinetic experiment, such as a hydrolysis or substitution reaction, the disappearance of this compound can be followed by recording the decrease in its characteristic absorbance peak over time. thermofisher.com By plotting absorbance versus time, the reaction rate can be determined. For instance, if the reaction follows first-order kinetics, a plot of the natural logarithm of the absorbance (ln(A)) versus time will yield a straight line, the slope of which is the negative of the rate constant (k). thermofisher.com
A hypothetical kinetic run monitoring the degradation of the compound in an aqueous solution is illustrated in the table below. By measuring the absorbance at λmax at various time intervals, the concentration can be calculated, allowing for the determination of the reaction's kinetic parameters. sapub.org
| Time (minutes) | Absorbance at λmax | Concentration (M) | ln(Concentration) |
|---|---|---|---|
| 0 | 0.850 | 0.0100 | -4.605 |
| 10 | 0.615 | 0.0072 | -4.929 |
| 20 | 0.445 | 0.0052 | -5.253 |
| 30 | 0.322 | 0.0038 | -5.576 |
| 40 | 0.233 | 0.0027 | -5.901 |
| 50 | 0.169 | 0.0020 | -6.215 |
| 60 | 0.122 | 0.0014 | -6.549 |
NMR for Purity Assessment and Quantitative Analysis in Research Settings
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in synthetic chemistry for structure elucidation and purity assessment. For this compound, ¹H NMR and ¹³C NMR provide unambiguous structural information and can readily detect the presence of impurities.
In a ¹H NMR spectrum, the molecule is expected to show two distinct signals in a non-aromatic solvent like CDCl₃:
A singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl).
The relative integration of these two peaks should be in a 9:2 ratio. Any additional signals in the spectrum would indicate the presence of solvents or impurities. The chemical shifts are unique to the compound's structure, providing a fingerprint for its identification.
| Functional Group | Chemical Shift (δ, ppm)a | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.2 | Singlet | 9H |
| -CH₂Cl | ~4.3 | Singlet | 2H |
| aPredicted values in CDCl₃. Actual values may vary slightly. |
Furthermore, quantitative NMR (qNMR) can be employed for the precise determination of the compound's concentration in a research setting. This technique involves adding a known amount of an internal standard to a precisely weighed sample. By comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, the exact quantity of this compound can be calculated without the need for a calibration curve. This method is highly accurate and is considered a primary ratio method of measurement.
Development of Sample Preparation Techniques for Complex Matrices
The analysis of this compound in environmental samples, such as surface water or wastewater, presents a significant challenge due to the complexity of the matrix and the typically low concentration of the analyte. nih.gov Therefore, a robust sample preparation step is essential to isolate the target compound, remove interfering substances, and concentrate it to a level suitable for instrumental analysis (e.g., by Gas Chromatography-Mass Spectrometry). ijcea.org
Several modern sample preparation techniques have been developed that offer significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher recovery rates, and potential for automation. researchgate.netnih.gov
Solid-Phase Extraction (SPE) is one of the most popular techniques for extracting non-polar to moderately polar organic compounds from aqueous samples. researchgate.net For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent would be suitable. The general procedure involves passing the water sample through an SPE cartridge containing the sorbent, which retains the analyte. Interfering salts and highly polar compounds are washed away. Finally, the target compound is eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), resulting in a purified and concentrated extract. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. ijcea.orgnih.gov The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the analyte partitions onto the fiber coating. After an equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the analyte is thermally desorbed for analysis. This method is simple, rapid, and integrates sampling, extraction, and concentration into a single step. researchgate.net
The choice of technique depends on factors such as the sample matrix, required detection limits, and available instrumentation.
Future Research Directions and Emerging Areas in 1 Chloro 3,3 Dimethyl 2 Butyl Ketone Chemistry
Design and Synthesis of Novel Halogenated Ketones with Tunable Reactivity
The synthesis of α-haloketones is a cornerstone of organic chemistry, providing essential building blocks for a multitude of more complex molecules. mdpi.com Future research will likely concentrate on developing novel halogenated ketones with precisely controlled reactivity. This involves the strategic placement of halogen atoms and other functional groups to influence the electronic and steric properties of the molecule.
Historically, the direct halogenation of ketones has been a common approach, though it can suffer from drawbacks like the formation of polyhalogenated byproducts and the use of hazardous reagents like elemental bromine. mdpi.comnih.gov Modern synthetic efforts are focused on overcoming these limitations. For instance, methods for the selective synthesis of unsymmetrical α-haloketones are being developed to expand the structural diversity of these building blocks. mdpi.com
A significant area of development is asymmetric synthesis, which aims to produce chiral α-haloketones with high enantioselectivity. Organocatalysis has emerged as a powerful tool in this regard, with catalysts like proline and its derivatives being used to achieve the asymmetric α-chlorination of ketones and aldehydes. nih.govwikipedia.orgyoutube.com
Table 1: Selected Modern Reagents for α-Halogenation of Ketones
| Reagent/System | Type of Halogenation | Key Features |
|---|---|---|
| N-Halosuccinimides (NCS, NBS) | Chlorination, Bromination | Widely used, often in conjunction with catalysts for selective reactions. organic-chemistry.org |
| Trichloromethanesulfonyl chloride | α-chlorination of aldehydes | Enables efficient chlorination under mild conditions, minimizing toxic waste. organic-chemistry.org |
| Iodobenzene dichloride | α-chlorination of ketones | Used with ethylene (B1197577) glycol to directly form α-chloroketone acetals. organic-chemistry.org |
| NaCl / Seawater | Nucleophilic α-chlorination | Green and inexpensive chlorine source used with a chiral catalyst for enantioselective reactions. nih.govacs.org |
This table provides examples of modern halogenating agents and is not exhaustive.
The reactivity of the resulting α-haloketone is highly dependent on its structure. The inductive effect of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov This inherent reactivity makes α-haloketones exceptionally versatile intermediates for synthesizing a wide array of compounds, particularly nitrogen-, sulfur-, and oxygen-containing heterocycles. mdpi.comnih.govwikipedia.org Future work will aim to fine-tune this reactivity by creating novel structures, enabling chemists to access an even broader range of complex molecular architectures.
Sustainable and Green Chemistry Approaches for Production and Transformations
The principles of green chemistry are increasingly influencing the synthesis and transformation of halogenated ketones. Research is actively seeking to replace hazardous reagents, reduce waste, and improve energy efficiency. A major focus has been on moving away from traditional halogenation methods that use toxic and corrosive elemental halogens. mdpi.com
One promising green approach is the use of organocatalysis, which avoids the use of heavy metals. nih.gov For example, direct organocatalytic α-chlorination of ketones has been achieved with high enantioselectivity. nih.gov Another significant advancement is the use of simple, inexpensive, and environmentally benign chlorine sources. A recently developed method employs sodium chloride (NaCl) or even seawater as the chlorine source for the catalytic enantioselective α-chlorination of ketones, representing a major step forward in sustainable chemistry. nih.govacs.org
Continuous flow synthesis is another key green technology being applied to the production of α-halo ketones. acs.org This method offers several advantages over traditional batch processing, including enhanced safety (especially when dealing with hazardous intermediates like diazomethane), improved heat and mass transfer, and the potential for automation and scalability. A fully continuous process has been successfully developed for synthesizing α-chloro ketones from N-protected amino acids in high yield. acs.org
The development of eco-friendly brominating agents, such as the bromide-bromate couple, offers an alternative to liquid bromine for the synthesis of α-bromoketones. chemindigest.com Efforts are also being made to develop synthetic protocols that are more effective, versatile, and general, while minimizing long reaction times and cumbersome procedures. mdpi.com
Deeper Mechanistic Understanding of Enzymatic and Abiotic Degradation in Complex Environmental Systems
Organochlorine compounds can be persistent in the environment, posing potential risks. matec-conferences.orgnih.gov Understanding the degradation pathways of 1-Chloro-3,3-dimethyl-2-butyl ketone is crucial for assessing its environmental fate. Research in this area will focus on both enzymatic (biotic) and non-enzymatic (abiotic) degradation mechanisms.
Biotic Degradation: Microorganisms have evolved diverse enzymatic systems to degrade a wide range of natural and synthetic compounds, including chlorinated substances. nih.gov The degradation of chlorinated aromatics, for instance, often proceeds via chlorocatechols, which are then metabolized through modified ortho-cleavage pathways. asm.orgmdpi.com Some bacteria, however, possess unique meta-cleavage enzymes that are resistant to inactivation by the reactive acylchlorides formed from 3-chlorocatechol, allowing them to mineralize chloroaromatics. asm.org For chlorinated aliphatic compounds, degradation can occur under both aerobic and anaerobic conditions, sometimes involving cometabolism where the microbe degrades the compound while growing on another primary substrate. researchgate.net The initial step in the biodegradation of many chlorinated compounds is often a dehalogenation reaction, which can be reductive, oxidative, or hydrolytic. researchgate.netfrontiersin.org Given the structure of this compound, potential enzymatic pathways could involve initial dehalogenation followed by oxidation or reduction of the ketone functionality. The study of enantioselective degradation by microbes is also a key area, as microorganisms can preferentially degrade one enantiomer of a chiral pesticide, which has implications for environmental monitoring. researchgate.net
Abiotic Degradation: Abiotic degradation processes, such as hydrolysis and photolysis, also contribute to the breakdown of organochlorine compounds. The rate of hydrolysis can be influenced by pH. matec-conferences.org For instance, under subcritical water conditions, the degradation of some organochlorine pesticides can be enhanced, potentially via a retro Diels-Alder reaction or hydrolysis. nih.gov The presence of the ketone group in this compound may influence its susceptibility to photolytic degradation. Future studies will need to investigate the specific half-life of this compound in various environmental compartments like soil and water and identify its degradation products under different conditions. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the context of this compound, computational modeling can provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity.
DFT calculations are being used to elucidate the mechanisms of complex catalytic reactions, such as the divergent synthesis of ketones where subtle changes in reactants lead to different products. researchgate.net For example, computational studies have been combined with experimental work to detail the catalytic cycle in nickel-catalyzed cross-coupling reactions, identifying key intermediates and the turnover-limiting step. acs.org Such insights are invaluable for optimizing reaction conditions and designing more efficient catalysts.
Exploration of New Catalytic Systems for Highly Selective and Enantioselective Reactions
The development of new catalytic systems is a major driving force in modern organic synthesis. For reactions involving this compound and other α-haloketones, the focus is on achieving high levels of selectivity (chemo-, regio-, and stereo-).
Enantioselective Catalysis: Creating chiral molecules with a specific three-dimensional arrangement is critical in pharmaceutical chemistry. Asymmetric organocatalysis has revolutionized this area, providing metal-free alternatives for producing enantiomerically enriched compounds. youtube.com Chiral primary amines derived from cinchona alkaloids, for example, have been used for the photo-organocatalytic α-alkylation of ketones. colab.ws Similarly, chiral thiourea (B124793) and squaramide catalysts have been successfully employed for the enantioselective α-chlorination of carbonyl compounds. nih.govacs.org
Transition Metal Catalysis: Transition metal complexes offer a broad spectrum of catalytic activity. Zinc halides have been shown to catalyze the cross-coupling reaction of α-chloroketones with organotin enolates to synthesize γ-diketones. reformchem.com Nickel catalysis is also emerging as a powerful tool for C-C bond formation, including atroposelective couplings that create axial chirality. acs.org The development of new ligands is key to controlling the reactivity and selectivity of these metal catalysts.
Future research will focus on discovering novel catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide access to new types of chemical transformations. This includes the development of photocatalytic systems that use light to drive reactions, offering a sustainable energy source for chemical synthesis. colab.wsnih.gov
Investigation into Broader Applications in Specialty Chemicals and Materials Science
While this compound is recognized as an important synthetic intermediate, particularly for the synthesis of the fungicide diniconazole, its potential applications extend much further. reformchem.com α-Halo ketones, in general, are highly versatile building blocks for a wide range of specialty chemicals. mdpi.comresearchgate.net
Their bifunctional nature, with two electrophilic sites, makes them ideal precursors for the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles, which are common scaffolds in pharmaceuticals. nih.govwikipedia.org The reaction of α-halomethylketones derived from amino acids is a key step in the synthesis of several pharmaceutically important compounds, including potential HIV protease inhibitors. acs.org
Table 2: Potential Applications of α-Chloroketone Derivatives
| Application Area | Description | Example Compound Class |
|---|---|---|
| Agrochemicals | Serve as key intermediates in the synthesis of fungicides and other crop protection agents. | Triazole fungicides (e.g., Diniconazole) |
| Pharmaceuticals | Used as versatile building blocks for biologically active molecules and complex natural products. mdpi.com | Heterocycles (thiazoles, pyrroles), protease inhibitors. wikipedia.orgacs.org |
| Specialty Chemicals | Precursors for fine chemicals and functionalized organic molecules. | γ-Diketones, α-amino ketones. acs.orgreformchem.com |
This table illustrates the potential and established application areas for compounds derived from α-chloroketones.
In the realm of materials science, the reactivity of the α-chloro-ketone moiety could be exploited to create functional polymers. For example, it could be used as a site for grafting side chains onto a polymer backbone or as a reactive handle for cross-linking polymer chains. While direct applications of this compound in materials are not yet widely reported, the broader class of halogenated ketones represents a promising area for the development of new materials with tailored properties. Future investigations will likely explore the incorporation of this and related structures into polymers and other materials to impart specific functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Chloro-3,3-dimethyl-2-butanone, and what catalysts are typically employed?
- Answer: The compound is synthesized via chlorination of pinacolone (3,3-dimethyl-2-butanone) using reagents like SOCl₂ or PCl₅ under controlled conditions. Acidic catalysts (e.g., H₂SO₄) or basic conditions may enhance reaction efficiency. The reaction typically proceeds at mild temperatures (20–50°C), with purification via distillation to isolate the product . Alternative routes involve nucleophilic substitution of tert-butyl chloromethyl ketone intermediates .
Q. What spectroscopic methods are most effective for characterizing 1-Chloro-3,3-dimethyl-2-butanone?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the carbonyl group (δ ~205 ppm for C=O) and chlorinated methylene group (δ ~4.5 ppm for CH₂Cl).
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry: Molecular ion peak at m/z 134.6 (C₆H₁₁ClO⁺) and fragmentation patterns consistent with α-cleavage near the carbonyl group.
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, often refined using SHELXL software .
Q. What safety precautions are critical when handling 1-Chloro-3,3-dimethyl-2-butanone in the laboratory?
- Answer:
- Volatility: Use fume hoods due to low boiling point (171.5°C).
- Flammability: Avoid ignition sources (flash point: 13°C).
- Toxicity: Wear PPE (gloves, goggles, N95 mask) to prevent respiratory or dermal irritation.
- Storage: Keep in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products like dichloro derivatives during synthesis?
- Answer:
- Stoichiometric Control: Limit chlorinating agent (e.g., Cl₂ or SOCl₂) to 1 equivalent to prevent over-chlorination.
- Temperature Modulation: Reactions at 0–10°C reduce side reactions.
- Catalyst Screening: Lewis acids (e.g., FeCl₃) may enhance selectivity.
- Analytical Monitoring: Use GC-MS or TLC to track reaction progress and terminate before by-product formation .
Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?
- Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and IR frequencies.
- Solvent Effects: Incorporate polarizable continuum models (e.g., PCM for CHCl₃) to align computational and experimental results.
- Dynamic Corrections: Account for conformational flexibility using molecular dynamics simulations to explain anomalous peaks .
Q. What strategies are recommended for resolving crystal structure when the compound exhibits twinning or disorder?
- Answer:
- Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios.
- Refinement Tools: Apply SHELXL’s TWIN/BASF commands to model twinned domains.
- Disorder Modeling: Split occupancy for disordered atoms (e.g., chloromethyl groups) and refine anisotropic displacement parameters.
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How can researchers analyze conflicting data from kinetic studies vs. thermodynamic stability predictions?
- Answer:
- Experimental Replication: Repeat kinetic assays under varying conditions (pH, solvent) to identify outliers.
- Computational Validation: Compare activation energies (DFT) with Arrhenius plots from experimental rate constants.
- Statistical Tools: Use Bayesian analysis to quantify uncertainties and reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
